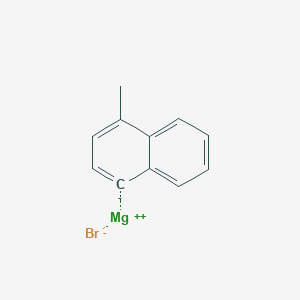![molecular formula C20H13NO2 B050525 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione CAS No. 115740-46-0](/img/structure/B50525.png)
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione, also known as MAPO, is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in the body that regulates various physiological processes. By inhibiting PDE4, MAPO increases cAMP levels, leading to a range of biochemical and physiological effects.
Mécanisme D'action
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione selectively inhibits PDE4, which is predominantly expressed in immune cells, smooth muscle cells, and neurons. PDE4 hydrolyzes cAMP, which is a second messenger that regulates various cellular processes such as inflammation, immune response, and neuronal signaling. By inhibiting PDE4, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione increases cAMP levels, leading to a range of downstream effects. These effects include inhibition of pro-inflammatory cytokine production, relaxation of smooth muscle cells, and enhancement of neuronal signaling.
Effets Biochimiques Et Physiologiques
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been shown to have a range of biochemical and physiological effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. In addition, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been shown to relax smooth muscle cells, leading to bronchodilation and vasodilation. 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has also been shown to enhance neuronal signaling, leading to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has several advantages for lab experiments. It is a highly potent and selective inhibitor of PDE4, which allows for precise modulation of cAMP levels. 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been extensively studied in preclinical models, and its effects are well-characterized. However, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has some limitations for lab experiments. It is a complex molecule that is challenging to synthesize, which limits its availability. In addition, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione. One direction is to investigate its potential therapeutic applications in various diseases such as asthma, COPD, and cancer. Another direction is to study its effects on neuronal signaling and cognitive function, which may have implications for the treatment of neurological disorders. In addition, further studies are needed to optimize the synthesis method and improve the availability of 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione. Overall, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a complex ring system through a series of cyclization reactions, followed by functionalization of the resulting compound. The final product is obtained through purification and isolation steps. The synthesis of 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is challenging due to the complex ring system and the need for high selectivity and purity.
Applications De Recherche Scientifique
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been investigated for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), multiple sclerosis, and cancer. In addition, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been used as a tool compound to study the role of PDE4 in various physiological processes.
Propriétés
Numéro CAS |
115740-46-0 |
|---|---|
Nom du produit |
2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione |
Formule moléculaire |
C20H13NO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione |
InChI |
InChI=1S/C20H13NO2/c1-21-17-11-6-2-4-8-13(11)19(22)15(17)10-16-18(21)12-7-3-5-9-14(12)20(16)23/h2-9H,10H2,1H3 |
Clé InChI |
PBTZYVSYYGJICV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CC3=C1C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C52 |
SMILES canonique |
CN1C2=C(CC3=C1C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C52 |
Synonymes |
Diindeno[1,2-b:2,1-e]pyridine-10,12-dione, 5,11-dihydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



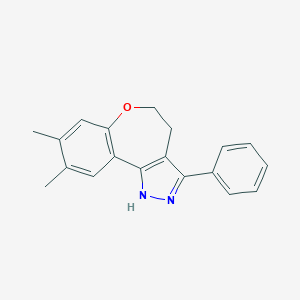
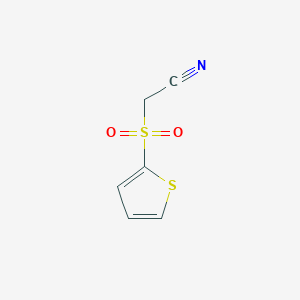
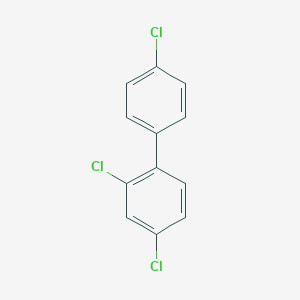
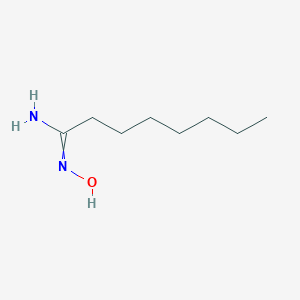
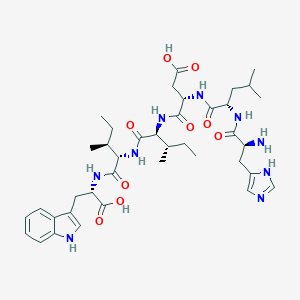
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
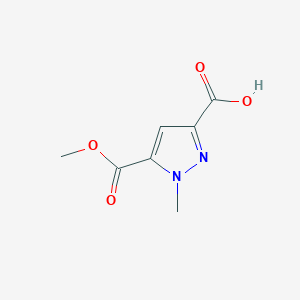
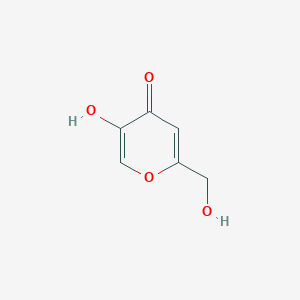
![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
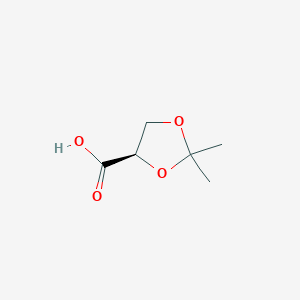
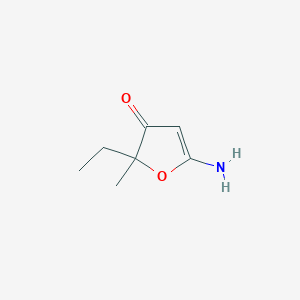
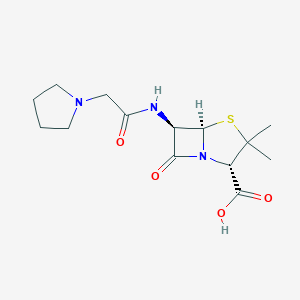
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
